Octachlorodibenzofuran
Overview
Description
Octachlorodibenzofuran (OCDF) is a polychlorinated dibenzofuran . Chlorinated dibenzofurans (CDFs) are a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects .
Synthesis Analysis
OCDF is not deliberately produced by industry. Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds . Laboratory experiments using fly ash as a matrix for thermochemical reactions have shown that the PCDD/F concentrations in the fly ash can increase significantly . The chlorination of less chlorinated PCDFs might be an important pathway in the formation of higher chlorinated furans .
Molecular Structure Analysis
The molecular formula of OCDF is C12Cl8O . The IUPAC name is 1,2,3,4,6,7,8,9-octachlorodibenzofuran . The InChI is InChI=1S/C12Cl8O/c13-3-1-2-4 (14)6 (16)8 (18)10 (20)12 (2)21-11 (1)9 (19)7 (17)5 (3)15 .
Physical And Chemical Properties Analysis
OCDF has a molecular weight of 443.7 g/mol . It has a density of 1.9±0.1 g/cm3, a boiling point of 525.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 77.0±3.0 kJ/mol .
Scientific Research Applications
Bioremediation Potential
Octachlorodibenzofuran (OCDF), a highly chlorinated dibenzo-p-dioxin, is a significant environmental pollutant. Research demonstrates that bioremediation is a feasible method for treating soil contaminated with OCDF. Specifically, microbial communities, including Proteobacteria, Actinobacteria, Firmicutes, and others, play a crucial role in degrading OCDF effectively. Certain microbial strains like Rhodococcus and Bacillus have shown abilities to degrade OCDF by 26-43% within 21 days (Chen et al., 2013).
Degradation Kinetics and Mechanisms
The degradation kinetics of OCDF have been studied to understand better its behavior and potential treatment methods. One study focused on OCDF degradation on fly ash at temperatures ranging from 200 to 350 °C, revealing significant insights into its decomposition and dechlorination pathways (Collina et al., 1995).
Radiolytic Degradation in Organic Solvents
Radiolytic degradation of OCDF in various organic solvents has shown that OCDF can be efficiently degraded in environments like ethanol. This insight is crucial for developing effective methods for treating dioxin-containing liquid wastes (Zhao et al., 2007).
Metabolic Pathways in Organisms
The metabolism of OCDF in organisms like rats has been studied to understand how it interacts with biological systems. Research has shown that OCDF and similar compounds are metabolized into various derivatives, highlighting the body's ability to process and potentially detoxify these substances (Veerkamp et al., 1981).
Dechlorination on Alumina Support
OCDF's dechlorination on alumina has been explored, indicating that the acidity of the alumina significantly influences the dechlorination process. This research suggests potential applications in environmental remediation techniques (Schoonenboom et al., 1995).
Molecular Structure Analysis
Understanding OCDF's molecular structure is essential for developing targeted remediation strategies. A study using x-ray diffraction revealed insights into its planarity and chlorine crowding, crucial for predicting its behavior in various environments (Hileman et al., 1989).
Photodechlorination Studies
Photodechlorination of OCDF has been a subject of interest, revealing how light-based treatments can be effective in breaking down this pollutant. This research has implications for developing novel remediation technologies (Konstantinov & Bunce, 1996).
Environmental Impact and Bioaccumulation
Studies have also focused on the bioaccumulation and environmental impact of OCDF, particularly in aquatic organisms. Such research is crucial for understanding the broader ecological implications of OCDF contamination (Berends et al., 1997).
Safety And Hazards
OCDF is toxic if swallowed, in contact with skin, or if inhaled . It is crucial to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area and protective gloves/protective clothing should be worn .
properties
IUPAC Name |
1,2,3,4,6,7,8,9-octachlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl8O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIROFAGUQOFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052062 | |
Record name | Octachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octachlorodibenzofuran | |
CAS RN |
39001-02-0 | |
Record name | Octachlorodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39001-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039001020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,6,7,8,9-octachlorodibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C00M3WUEE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.